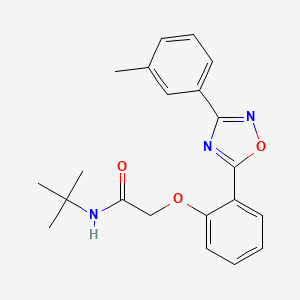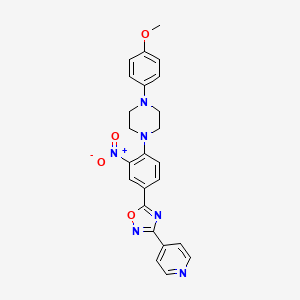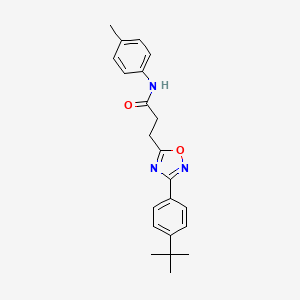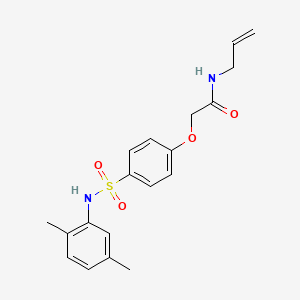
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OTOPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. OTOPA belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of OTOPA is not well understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. OTOPA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
OTOPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and lipid peroxidation in various tissues. OTOPA also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTOPA has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate analogs with improved efficacy. However, like any other chemical compound, OTOPA has certain limitations. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the long-term safety and toxicity of OTOPA.
Direcciones Futuras
There are several potential future directions for research on OTOPA. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for OTOPA in these diseases. Additionally, the development of OTOPA analogs with improved efficacy and safety profiles is an area of ongoing research. Finally, studies are needed to determine the potential of OTOPA as a therapeutic agent in other diseases, such as cancer and inflammation.
Métodos De Síntesis
The synthesis of OTOPA involves the reaction of 2-(2-hydroxyphenoxy) acetic acid with o-toluidine and 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesized OTOPA is around 80%.
Aplicaciones Científicas De Investigación
OTOPA has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-tumor, and anti-oxidant properties of OTOPA. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-3-5-11-18(16)23-26-24(30-27-23)19-12-6-8-14-21(19)29-15-22(28)25-20-13-7-4-10-17(20)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAGXCNXDQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)


